molecular formula C24H34N2O8S B13811928 N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl

N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl

Cat. No.: B13811928
M. Wt: 510.6 g/mol
InChI Key: JEKSUTQKMNXXBD-ILKKLZGPSA-N
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Description

N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl is a complex organic compound with the molecular formula C24H32N2O8S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is often used in research due to its reactivity and ability to form stable derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl typically involves the reaction of L-aspartic acid with N-O-nitrophenylsulfenyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the protection of amino groups and as a precursor for other complex molecules.

    Biology: In biological studies, it serves as a tool for modifying proteins and peptides.

    Medicine: This compound is explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl involves its ability to form stable covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the nitrophenylsulfenyl group, which acts as an electrophilic center. The compound interacts with various molecular targets, including proteins and enzymes, leading to modifications that can alter their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N-O-Nitrophenylsulfenyl-L-alanine: Similar in structure but with alanine instead of aspartic acid.

    N-O-Nitrophenylsulfenyl-L-glutamic acid: Contains glutamic acid, offering different reactivity and applications.

    N-O-Nitrophenylsulfenyl-L-cysteine: Features cysteine, known for its thiol group and distinct chemical behavior.

Uniqueness

N-O-Nitrophenylsulfenyl-L-aspartic acid bis(DI(cycl stands out due to its specific combination of the nitrophenylsulfenyl group with L-aspartic acid, providing unique reactivity and stability. This makes it particularly valuable in applications requiring precise modifications and stable derivatives.

Properties

Molecular Formula

C24H34N2O8S

Molecular Weight

510.6 g/mol

IUPAC Name

cyclohexylmethylideneoxidanium;(2S)-2-[(2-nitrophenyl)sulfanylamino]butanedioate

InChI

InChI=1S/C10H10N2O6S.2C7H12O/c13-9(14)5-6(10(15)16)11-19-8-4-2-1-3-7(8)12(17)18;2*8-6-7-4-2-1-3-5-7/h1-4,6,11H,5H2,(H,13,14)(H,15,16);2*6-7H,1-5H2/t6-;;/m0../s1

InChI Key

JEKSUTQKMNXXBD-ILKKLZGPSA-N

Isomeric SMILES

C1CCC(CC1)C=[OH+].C1CCC(CC1)C=[OH+].C1=CC=C(C(=C1)[N+](=O)[O-])SN[C@@H](CC(=O)[O-])C(=O)[O-]

Canonical SMILES

C1CCC(CC1)C=[OH+].C1CCC(CC1)C=[OH+].C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CC(=O)[O-])C(=O)[O-]

Origin of Product

United States

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